Porcupine Inhibitory Potency: IWP-2 vs IWP-L6, LGK-974, and C59
IWP-2 exhibits a Porcn inhibitory IC50 of 27 nM in cell-based Wnt reporter assays [1]. In direct head-to-head comparative studies, the optimized analog IWP-L6 demonstrates approximately 60-fold greater potency with an IC50 of 0.5 nM in the same murine L-Wnt-STF fibroblast assay [2]. LGK-974 (WNT974) shows sub-nanomolar potency with an IC50 of 0.4 nM in Wnt co-culture assays [3], while C59 achieves picomolar potency with an IC50 of 74 pM in STF reporter assays using Wnt3a-transfected HEK293 cells [4]. IWP-2 therefore represents the baseline potency reference compound within this inhibitor class—less potent than optimized clinical candidates, but with a well-characterized selectivity profile and extensive literature precedent that supports its continued utility in basic research applications.
| Evidence Dimension | Porcupine (Porcn) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 27 nM |
| Comparator Or Baseline | IWP-L6: 0.5 nM; LGK-974: 0.4 nM; C59: 74 pM (0.074 nM) |
| Quantified Difference | IWP-L6 is ~54–60-fold more potent; LGK-974 is ~68-fold more potent; C59 is ~365-fold more potent |
| Conditions | IWP-2 and IWP-L6: L-Wnt-STF murine fibroblast Wnt reporter assay; LGK-974: Wnt co-culture assay; C59: STF reporter assay using Wnt3a-transfected HEK293 cells |
Why This Matters
Understanding the relative potency hierarchy is essential for selecting the appropriate tool compound—IWP-2 serves as the foundational reference inhibitor with moderate potency suitable for in vitro screening and validation studies, whereas higher-potency analogs are preferred for in vivo efficacy studies or applications requiring maximal pathway suppression.
- [1] Chen B, Dodge ME, Tang W, Lu J, Ma Z, Fan CW, et al. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer. Nat Chem Biol. 2009;5(2):100-107. View Source
- [2] Wang X, Moon J, Dodge ME, Pan X, Zhang L, Hanson JM, et al. The development of highly potent inhibitors for porcupine. J Med Chem. 2013;56(6):2700-2704. View Source
- [3] Liu J, Pan S, Hsieh MH, Ng N, Sun F, Wang T, et al. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974. Proc Natl Acad Sci USA. 2013;110(50):20224-20229. View Source
- [4] Proffitt KD, Madan B, Ke Z, Pendharkar V, Ding L, Lee MA, et al. Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven mammary cancer. Cancer Res. 2013;73(2):502-507. View Source
